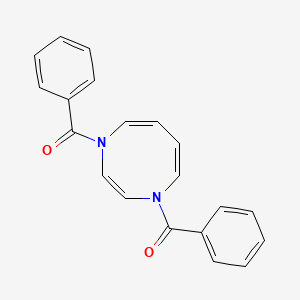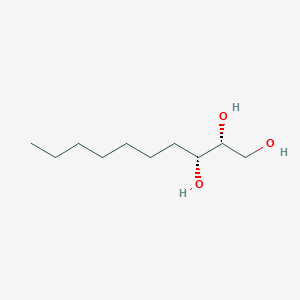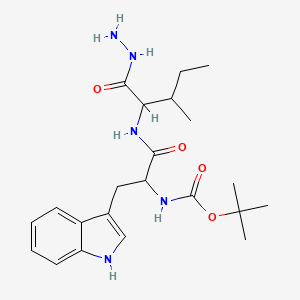
4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of two chlorine atoms, a methoxy group, and a benzonitrile moiety. This compound is known for its herbicidal properties and is used in various agricultural applications to control broadleaf weeds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile typically involves the reaction of 2,4-dichlorophenol with 2-methoxybenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to a temperature range of 80-100°C to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
化学反应分析
Types of Reactions
4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
科学研究应用
4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to certain bioactive compounds.
Industry: Employed as a herbicide in agricultural practices to control broadleaf weeds.
作用机制
The herbicidal activity of 4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile is primarily due to its ability to mimic natural plant hormones known as auxins. When absorbed by plants, the compound disrupts normal growth processes by inducing uncontrolled cell division and elongation, leading to the death of the plant. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but lacks the methoxy and nitrile groups.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): Another phenoxy herbicide with a similar mode of action but different substituents on the aromatic ring.
Uniqueness
4-(2,4-Dichlorophenoxy)-2-methoxybenzonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct chemical properties and reactivity compared to other phenoxy herbicides. These functional groups also influence its herbicidal activity and environmental behavior.
属性
CAS 编号 |
68534-31-6 |
|---|---|
分子式 |
C14H9Cl2NO2 |
分子量 |
294.1 g/mol |
IUPAC 名称 |
4-(2,4-dichlorophenoxy)-2-methoxybenzonitrile |
InChI |
InChI=1S/C14H9Cl2NO2/c1-18-14-7-11(4-2-9(14)8-17)19-13-5-3-10(15)6-12(13)16/h2-7H,1H3 |
InChI 键 |
NHGCPZWOLDNFEJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


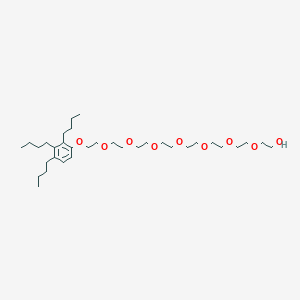
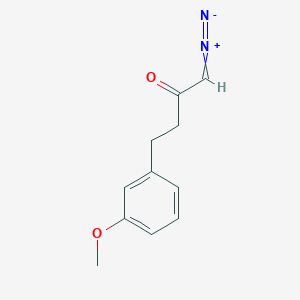
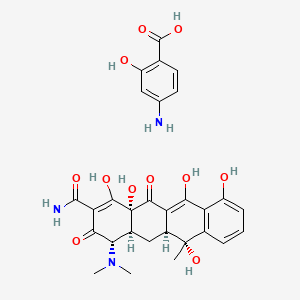
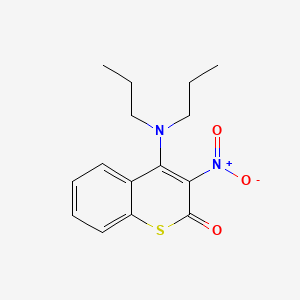
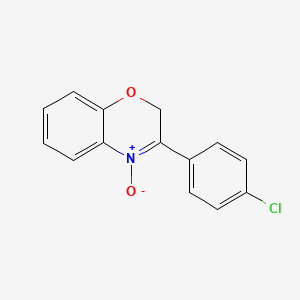
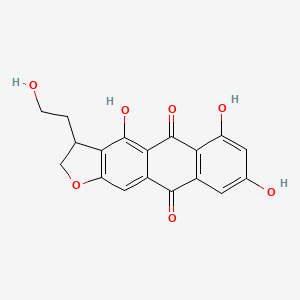

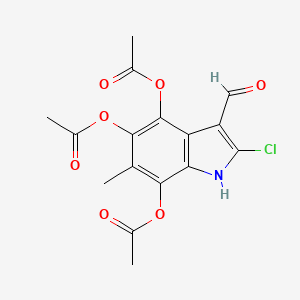
![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)
